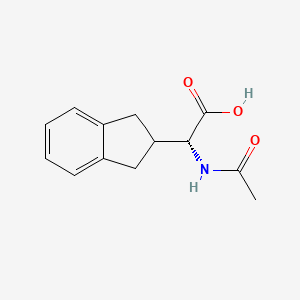

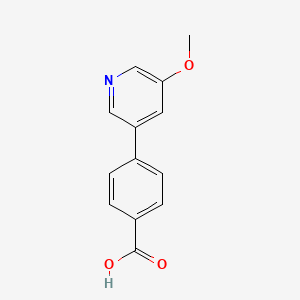

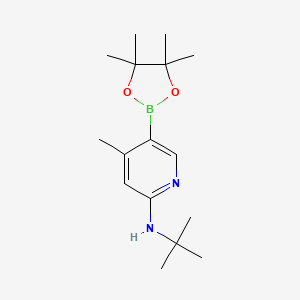

![molecular formula C11H21ClN2O2 B581931 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 347195-73-7](/img/structure/B581931.png)

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .

Molecular Structure Analysis

The molecular formula of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . The canonical SMILES is CC©©OC(=O)N1C2CCC1CNC2 .Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is 212.29 g/mol . It has a XLogP3-AA value of 1.1 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . It also has two rotatable bonds .科学的研究の応用

Asymmetric Synthesis

Researchers have developed methods for asymmetric synthesis using tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride derivatives. One study describes the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, highlighting the compound's role as a key scaffold in producing biologically active molecules (Brock et al., 2012).

Molecular Structure Characterization

Another significant application is in the synthesis and structural characterization of related compounds. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were reported, showcasing the compound's complex structure via X-ray diffraction analysis (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]Octanes

The chemistry of 8-azabicyclo[3.2.1]octanes, including tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, has been extensively studied. These studies cover aspects such as mesylation, elimination, and Grob fragmentation, demonstrating the versatility of these compounds in synthetic chemistry (Baylis & Thomas, 2007).

Decarboxylative Acylation

The compound's derivatives have been used in decarboxylative acylation reactions to afford a variety of α-keto and α,β-unsaturated amides or esters, showcasing its role in facilitating complex organic transformations (Zhang et al., 2017).

Natural Product Synthesis

Furthermore, derivatives of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride have been utilized in the total synthesis of natural products, such as zaragozic acids A and C, highlighting the compound's utility in the efficient construction of complex molecular architectures (Hirata et al., 2006).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

将来の方向性

特性

IUPAC Name |

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFVMMCFCHFPIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

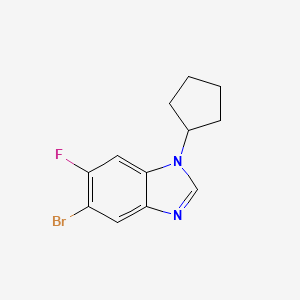

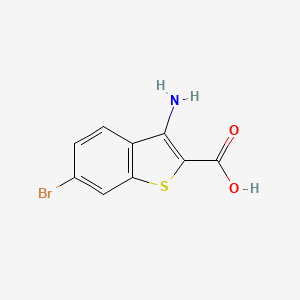

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

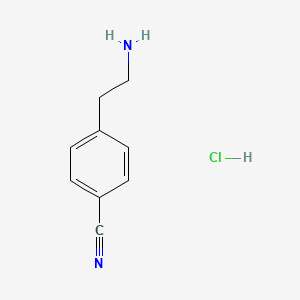

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)